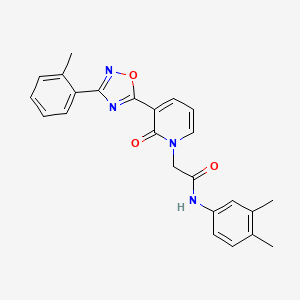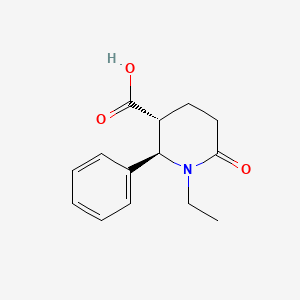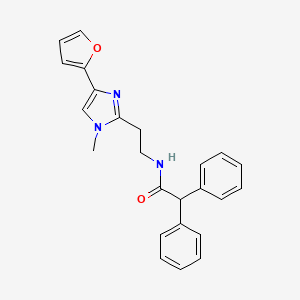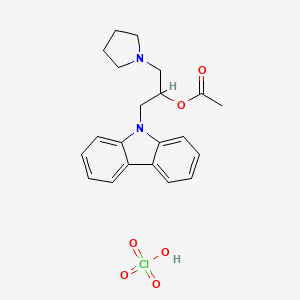
N-(3,4-dimethylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C24H22N4O3 and its molecular weight is 414.465. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Synthesis of Oxadiazoles
Research by Potkin et al. (2009) explored the synthesis of 5-substituted 1,2,4-oxadiazoles, which are structurally related to the chemical . These compounds were synthesized from oxazole-3-carbonitrile and amide oxime, highlighting methods for generating similar oxadiazoles (Potkin, Petkevich, & Kurman, 2009).
Heterocyclic Synthesis
Karpina et al. (2019) developed a method for synthesizing 1,2,4-triazolo[4,3-a]pyridine-3-yl]acetamides, including variants with 1,2,4-oxadiazole cycles. This work is relevant for understanding the synthesis pathways of similar heterocyclic compounds (Karpina, Kovalenko, Kovalenko, Zaremba, Silin, & Langer, 2019).
Mononuclear Heterocyclic Rearrangement
Potkin et al. (2012) described transformations of 5-arylisoxazole-3-carboxylic acids into 1,2,5-oxadiazoles. Their research can provide insights into the structural transformations relevant to similar heterocyclic compounds (Potkin, Petkevich, Lyakhov, & Ivashkevich, 2012).
Novel Heterocyclic Compounds
Kumar and Mashelker (2007) explored the synthesis of new 1,2,4-oxadiazole compounds containing pyranopyridine. This research adds to the understanding of the synthesis and potential applications of complex heterocyclic systems (Kumar & Mashelker, 2007).
Biological and Pharmacological Properties
Antimicrobial Activity
Desai and Vaja (2018) synthesized N-substituted derivatives of 1,3,4-oxadiazoles and evaluated their antimicrobial properties. This study is relevant for assessing the potential biological applications of similar compounds (Desai & Vaja, 2018).
Cytotoxic Activity
Moghadam and Amini (2018) investigated the cytotoxic activity of a novel compound structurally similar to the queried chemical, providing insights into potential anticancer properties (Moghadam & Amini, 2018).
Antibacterial Study
Khalid et al. (2016) synthesized and tested the antibacterial activity of N-substituted derivatives of 1,3,4-oxadiazoles. This study contributes to the understanding of the antibacterial potential of similar compounds (Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, Afzal, 2016).
Anti-Bacterial and Hemolytic Activity
Gul et al. (2017) researched the synthesis, antimicrobial evaluation, and hemolytic activity of 1,3,4-oxadiazole derivatives. Their findings are relevant for assessing the antimicrobial and safety profiles of similar compounds (Gul, Aziz‐ur‐Rehman, Abbasi, Khan, Nafeesa, Siddiqa, Akhtar, Shahid, Subhani, 2017).
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-15-10-11-18(13-17(15)3)25-21(29)14-28-12-6-9-20(24(28)30)23-26-22(27-31-23)19-8-5-4-7-16(19)2/h4-13H,14H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAFUCWMCCBESW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenylacetate](/img/structure/B3000464.png)


![2-Butyl-6-(2-fluorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3000467.png)




![2-[3-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B3000479.png)
![(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B3000481.png)

![3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B3000483.png)
